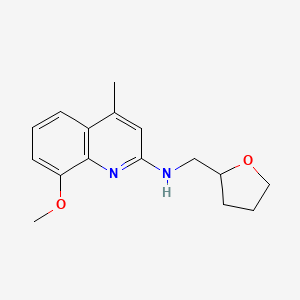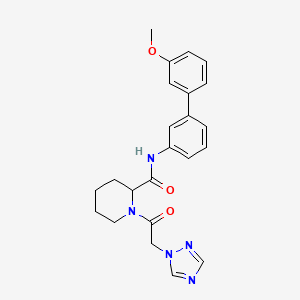
8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine, also known as MTMQ, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in drug development. This compound belongs to the class of quinoline derivatives and has been shown to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of 8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has been shown to bind to the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro, and has been shown to have antiviral effects against a range of viruses including HIV and hepatitis B. Additionally, 8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has been shown to have anti-inflammatory effects, and has been shown to reduce the levels of pro-inflammatory cytokines in the body.
实验室实验的优点和局限性
8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and is stable under a range of conditions. Additionally, 8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has been shown to exhibit a range of biological activities, making it a useful tool for studying the mechanisms of various diseases.
However, there are also some limitations to the use of 8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine in lab experiments. This compound has been shown to have low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of 8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on 8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine. One area of interest is the development of 8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine-based drugs for the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully elucidate the mechanism of action of 8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine, which could lead to the development of new drugs with improved efficacy and safety profiles. Finally, there is a need for further research on the biochemical and physiological effects of 8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine, which could lead to the identification of new therapeutic targets for a range of diseases.
合成方法
8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine can be synthesized using a variety of methods, including the reaction of 8-methoxy-4-methyl-2-quinolinamine with tetrahydro-2-furanylmethyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of 8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine as a white crystalline solid with a high degree of purity.
科学研究应用
8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has been the subject of extensive scientific research due to its potential applications in drug development. This compound has been shown to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. Additionally, 8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
8-methoxy-4-methyl-N-(oxolan-2-ylmethyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-9-15(17-10-12-5-4-8-20-12)18-16-13(11)6-3-7-14(16)19-2/h3,6-7,9,12H,4-5,8,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONDAOIONLNTKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-4-methyl-N-(oxolan-2-ylmethyl)quinolin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-furyl)-4-(2-morpholin-4-ylpyridin-3-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6012757.png)
![methyl 2-{[(2-fluorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B6012762.png)
![4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-oxazol-2(3H)-one](/img/structure/B6012784.png)
![3-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione](/img/structure/B6012799.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6012801.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6012806.png)
methanol](/img/structure/B6012807.png)
![3-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6012811.png)

![1-(4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B6012826.png)
![1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide](/img/structure/B6012839.png)
![N-[({3-[(2,4-dichlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B6012847.png)
![2-(cyclopentylcarbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6012859.png)
![2-[(dimethylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6012865.png)